Phoxalone

Description

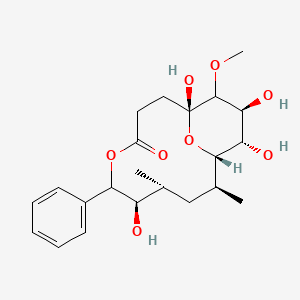

Structure

3D Structure

Properties

Molecular Formula |

C22H32O8 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(1R,7R,8R,10S,11S,12S,13S)-1,7,12,13-tetrahydroxy-14-methoxy-8,10-dimethyl-6-phenyl-5,15-dioxabicyclo[9.3.1]pentadecan-4-one |

InChI |

InChI=1S/C22H32O8/c1-12-11-13(2)19-17(25)18(26)21(28-3)22(27,30-19)10-9-15(23)29-20(16(12)24)14-7-5-4-6-8-14/h4-8,12-13,16-21,24-27H,9-11H2,1-3H3/t12-,13+,16-,17+,18+,19+,20?,21?,22-/m1/s1 |

InChI Key |

NZWZEUXOJXVUKT-ZJVAPKSOSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](C(OC(=O)CC[C@@]2(C([C@H]([C@@H]([C@H]1O2)O)O)OC)O)C3=CC=CC=C3)O)C |

Canonical SMILES |

CC1CC(C2C(C(C(C(O2)(CCC(=O)OC(C1O)C3=CC=CC=C3)O)OC)O)O)C |

Synonyms |

phoxalone |

Origin of Product |

United States |

Origin, Isolation, and Biosynthetic Investigations of Phoxalone

Microorganismal Source: Sorangium cellulosum Strain WXNXJ-C Fermentation Principles

Phoxalone is a secondary metabolite produced by the myxobacterium Sorangium cellulosum strain WXNXJ-C. nih.govbrieflands.com This strain was identified as a producer of bioactive compounds through screening efforts aimed at discovering novel metabolites from myxobacteria. brieflands.com Sorangium cellulosum is known for producing other significant compounds, such as the epothilones, one of which was approved by the FDA for cancer treatment. brieflands.com

The production of this compound is achieved through the fermentation of S. cellulosum WXNXJ-C. The general principles of this process involve cultivating the microorganism in a suitable nutrient-rich medium under controlled conditions to encourage the production of secondary metabolites. Key parameters that are typically controlled during fermentation include temperature, pH, aeration, and nutrient composition. The selection of specific carbon and nitrogen sources in the fermentation broth is critical for maximizing the yield of the target compound.

Table 1: Fermentation Parameters for Myxobacterial Secondary Metabolite Production

| Parameter | Typical Range/Condition | Purpose |

|---|---|---|

| Microorganism | Sorangium cellulosum WXNXJ-C | Producer of this compound |

| Temperature | 28-32°C | Optimal growth and enzyme activity |

| pH | 6.5-7.5 | Maintain physiological conditions |

| Aeration | Shaking (e.g., 200 rpm) or sparging | Provide necessary oxygen for aerobic metabolism |

| Carbon Source | Sugars (e.g., glucose), starches | Energy and building blocks for biosynthesis |

| Nitrogen Source | Yeast extract, peptone, soy meal | Building blocks for amino acids and enzymes |

| Incubation Time | Several days to weeks | Allow for microbial growth and secondary metabolite production phase |

Advanced Bioprocess Development for Enhanced this compound Production

To increase the yield of this compound beyond what is typically obtained in standard laboratory fermentations, advanced bioprocess development strategies are employed. These strategies focus on optimizing fermentation conditions and the genetic makeup of the producing strain.

One key approach is the statistical optimization of the culture medium. nih.govnih.gov This involves using methods like the Plackett-Burman design to screen for the most influential medium components (e.g., specific carbon sources, nitrogen sources, and trace elements) and then using response surface methodology (RSM) to determine the optimal concentrations of these key components. nih.gov Such optimization can lead to a significant increase in product yield, sometimes by several fold. nih.gov

Another critical area is the development of the fermentation process itself, which can include fed-batch or continuous culture strategies. researchgate.net In a fed-batch process, key nutrients are supplied to the culture at specific rates during fermentation to maintain optimal conditions for production and avoid the inhibitory effects of high substrate concentrations. This approach can lead to higher cell densities and, consequently, higher product titers. researchgate.net

Furthermore, strain improvement through genetic engineering can enhance production. This might involve overexpressing genes in the this compound biosynthetic cluster or knocking out competing metabolic pathways to channel more precursors towards this compound synthesis.

Table 2: Strategies for Enhanced Bioprocess Production

| Strategy | Description | Potential Outcome for this compound |

|---|---|---|

| Medium Optimization | Statistical determination of ideal nutrient concentrations (e.g., using RSM). nih.gov | Increased volumetric yield of this compound per fermentation batch. |

| Fed-Batch Fermentation | Controlled feeding of nutrients during the fermentation run. researchgate.net | Higher cell density and prolonged production phase, leading to greater overall this compound output. |

| Process Parameter Control | Real-time monitoring and adjustment of pH, dissolved oxygen, and temperature. | Maintaining optimal physiological state of S. cellulosum for maximum productivity. |

| Genetic Engineering | Modification of the microorganism to enhance biosynthetic pathways. | Creation of a hyper-producing strain with significantly increased this compound yields. |

Chromatographic and Spectroscopic Techniques for this compound Isolation and Purification

Following fermentation, this compound must be isolated from the complex mixture of the fermentation broth and microbial cells. This is a multi-step process that relies on a combination of extraction and chromatographic techniques. mdpi.comresearchgate.net

The initial step typically involves solvent extraction, where an organic solvent is used to separate the desired compound from the aqueous fermentation broth. The resulting crude extract contains this compound along with many other metabolites.

To purify this compound from this extract, various chromatographic methods are employed. mdpi.com These techniques separate molecules based on their physical properties, such as polarity, size, and charge. A common workflow includes:

Silica (B1680970) Gel Chromatography: An initial separation step based on polarity. The crude extract is loaded onto a silica gel column, and solvents of increasing polarity are used to elute different fractions.

Size-Exclusion Chromatography: Techniques like Sephadex LH-20 chromatography are used to separate compounds based on their molecular size. mdpi.com This is effective for removing both larger and smaller impurities.

High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used in the final purification stages. scielo.br Reversed-phase HPLC (RP-HPLC), where separation is based on hydrophobicity, is particularly common for purifying macrolides.

Once a pure compound is isolated, its structure must be elucidated. This is achieved using a suite of spectroscopic methods:

Mass Spectrometry (MS): Determines the molecular weight and elemental formula of the compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC, HSQC) experiments, which are crucial for determining the precise connectivity of atoms. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: Provide information about the functional groups present in the molecule and the presence of chromophores, respectively. nih.gov

The chemical structure of this compound was identified as 1,7,12,13-tetrahydroxy-14-methoxy-8,10-dimethyl-6-phenyl-5,15-dioxa-bicyclo[9.3.1]pentadecan-4-one using these methods. nih.gov

Postulated Biosynthetic Pathways and Enzymatic Machinery in this compound Formation

The biosynthesis of macrolides like this compound is typically carried out by large, multi-enzyme complexes known as polyketide synthases (PKS). These function as an "assembly line" to construct the complex carbon skeleton of the molecule from simple precursor units. youtube.com Although the specific biosynthetic pathway for this compound has not been fully elucidated, it can be postulated based on the well-understood mechanisms of PKS systems.

The biosynthesis would likely begin with a "starter unit," such as a derivative of an amino acid (given the phenyl group in this compound's structure), which is loaded onto the PKS machinery. The carbon chain is then extended through the sequential addition of "extender units," which are typically derived from malonyl-CoA or methylmalonyl-CoA.

Each PKS module is responsible for one cycle of chain extension and contains several domains that catalyze specific reactions:

Acyltransferase (AT) domain: Selects the appropriate extender unit (e.g., malonyl-CoA).

Acyl Carrier Protein (ACP) domain: Tethers the growing polyketide chain.

Ketosynthase (KS) domain: Catalyzes the Claisen condensation reaction to extend the chain.

Tailoring domains: After each extension, a set of optional domains (Ketoreductase [KR], Dehydratase [DH], and Enoyl Reductase [ER]) can modify the β-keto group, leading to a hydroxyl group, a double bond, or a single bond, respectively. youtube.com

The specific sequence and combination of these tailoring domains in the PKS modules determine the final pattern of oxygenation and saturation along the macrolide backbone. After the full-length polyketide chain is assembled, a thioesterase (TE) domain typically catalyzes the release and cyclization of the molecule to form the characteristic macrolactone ring of this compound. youtube.com Post-PKS modifications, such as glycosylation or hydroxylation by other enzymes, may also occur to yield the final natural product.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of Phoxalone

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Phoxalone Structure Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic structure elucidation, providing detailed information about the carbon-hydrogen framework and connectivity within a molecule. For this compound, both 1H NMR and potentially 13C NMR spectroscopy were crucial in determining its structure. tandfonline.comsemanticscholar.orglehigh.educreative-biostructure.comlibretexts.orgresearchgate.net

1H NMR spectroscopy provides insights into the types of hydrogen atoms present, their chemical environments, and their connectivity through spin-spin coupling patterns. Analysis of chemical shifts, integration values (indicating the relative number of protons in each environment), and splitting patterns allows for the mapping of hydrogen atoms to specific carbons and the identification of adjacent functional groups. lehigh.eduresearchgate.net

While specific NMR data for this compound (e.g., chemical shifts, coupling constants) were not detailed in the immediately available abstracts, the mention of 1H NMR being used confirms its vital role in piecing together the proton framework of this macrolide. tandfonline.com For complex macrolides, advanced NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are typically employed to establish carbon-carbon and carbon-hydrogen connectivities, providing the linkages necessary to build the molecular skeleton. researchgate.net

Mass Spectrometry (MS) Platforms in this compound Structural Analysis (e.g., MALDI-TOF-MS, LC/MS)

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns, which can help in the identification of structural subunits. In the structural analysis of this compound, both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) were utilized. tandfonline.com

MALDI-TOF-MS is particularly useful for determining the molecular weight of larger molecules like macrolides, often providing a molecular ion peak that corresponds to the mass of the intact molecule. LC/MS couples the separation power of liquid chromatography with the detection and mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures and obtaining the mass spectrum of the isolated compound, confirming its purity and providing fragmentation data. tandfonline.comsemanticscholar.orgsolubilityofthings.com

Fragmentation patterns observed in the mass spectrum result from the ionization and subsequent breakdown of the molecule in the mass spectrometer. Analyzing these fragmentation ions can provide clues about the presence of specific functional groups and the arrangement of atoms within the molecule. High-resolution MS can further provide the exact mass of the molecular ion and fragment ions, allowing for the determination of elemental composition. lehigh.edu

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in this compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule. These techniques were also applied in the characterization of this compound. tandfonline.com

IR spectroscopy measures the vibrations of bonds within a molecule, yielding a spectrum with characteristic absorption bands corresponding to different functional groups (e.g., carbonyls, hydroxyls, carbon-carbon double bonds). lehigh.educreative-biostructure.comlibretexts.orgresearchgate.net The presence or absence of specific peaks in the IR spectrum can confirm the presence of expected functional groups in the this compound structure. tandfonline.com

UV-Vis spectroscopy involves the absorption of ultraviolet or visible light, which causes electronic transitions within the molecule. This technique is particularly useful for detecting conjugated pi systems, such as double bonds or aromatic rings, which absorb strongly in the UV-Vis region. lehigh.educreative-biostructure.comlibretexts.orgresearchgate.net The UV spectrum of this compound would provide information about the extent and nature of any conjugated systems present in its macrolide structure. tandfonline.com

Stereochemical Assignments and Chiral Analysis Methodologies for this compound

Determining the stereochemistry, including the configuration of chiral centers and the geometry of double bonds, is a critical part of the complete structural elucidation of complex natural products like macrolides. This compound is noted to contain chiral carbons, indicating the importance of stereochemical analysis. tandfonline.comdntb.gov.uadntb.gov.ua

Methods for determining stereochemistry often involve a combination of spectroscopic techniques and potentially chemical methods. NMR spectroscopy, particularly the analysis of coupling constants and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) data, can provide information about the spatial proximity of protons, which helps in assigning relative stereochemistry. researchgate.netresearchgate.net J-based configuration analysis is another NMR method used for determining configurations. researchgate.net

For determining absolute stereochemistry, methods such as the modified Mosher's method or Circular Dichroism (CD) spectroscopy can be employed. researchgate.net Chiral analysis methodologies, such as chiral chromatography, can also be used to determine the enantiomeric purity of a sample. wiley-vch.de The mention of "chiral carbons" in the context of this compound's investigation highlights that efforts were made to understand its three-dimensional structure. tandfonline.com

In Vitro Biological Activity Profiles and Cellular Pharmacodynamics of Phoxalone

Antiproliferative and Cytotoxic Effects of Phoxalone in Malignant Cell Lines

Studies have investigated the antiproliferative and cytotoxic effects of this compound across a spectrum of human tumor cell lines. This compound has shown inhibitory activity against various cancer cell lines, including B16, Bel7402, H446, MCF-7, and SGC7901. nih.gov The minimum IC₅₀ values reported for these cell lines were 0.24, 6.9, 10.3, 0.98, and 4 µg/ml, respectively, after 24 hours of treatment. nih.gov This indicates varying degrees of sensitivity among different cancer cell types to this compound treatment.

| Cell Line | IC₅₀ (µg/ml) |

|---|---|

| B16 | 0.24 |

| Bel7402 | 6.9 |

| H446 | 10.3 |

| MCF-7 | 0.98 |

| SGC7901 | 4 |

These findings highlight this compound's potential as a cytotoxic agent against a range of malignant cells in a laboratory setting.

Mechanistic Studies on this compound-Induced Apoptosis in Cancer Cells

Investigations into the cellular pharmacodynamics of this compound have explored its ability to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells and is a common target for anticancer agents. clevelandclinic.org this compound has been shown to induce apoptosis in H446 tumor cells. academicjournals.orgdeepdyve.com Additionally, this compound, along with other compounds like Ambruticin, Epothilones, and Spirodienal C, has been identified as inhibiting tumor cell proliferation by inducing cell apoptosis. nih.gov While specific detailed pathways of this compound-induced apoptosis are subjects of ongoing research, the induction of apoptosis is considered an important characteristic of candidate anti-cancer drugs. nih.gov

Differential Cellular Responsiveness and Selectivity of this compound in Transformed versus Non-Transformed Cell Models

An important aspect of evaluating potential therapeutic agents is their selectivity towards cancer cells compared to normal, non-transformed cells. Studies have compared the cytotoxicity of this compound on malignant cell lines and normal human liver L02 cell lines. nih.gov this compound exhibited significantly less cytotoxicity to normal human liver L02 cells, with an IC₅₀ value of 286 µg/ml after 24 hours, compared to its effects on the tested cancer cell lines. nih.gov This suggests a degree of differential responsiveness, where transformed cells are more susceptible to the cytotoxic effects of this compound than certain non-transformed cells. This differential activity is a favorable characteristic for an anticancer lead compound.

Structure Activity Relationship Sar Studies and Molecular Design of Phoxalone Analogs

Rational Design and Chemical Synthesis Strategies for Phoxalone Derivatives and Analogs

The rational design of this compound derivatives is primarily guided by the objective of enhancing its anticancer activity while potentially reducing off-target effects. The core structure of this compound, a novel macrolide with a dioxa and double ring pentadecanone framework, presents multiple sites for chemical modification. Strategies would likely focus on altering functional groups, such as hydroxyl moieties, or modifying the macrocyclic ring to influence the compound's conformation and interaction with biological targets.

As of the current body of scientific literature, specific synthetic schemes and detailed strategies for the creation of a library of this compound derivatives have not been extensively published. The initial research underscores the "huge research value and fascinating foreground" for such derivatives, yet follow-up studies detailing their synthesis are not publicly available. tandfonline.com

Correlation of this compound Structural Features with Specific Biological Activities

The foundational study on this compound established its ability to induce apoptosis in H446 tumor cells and arrest the cell cycle at the G2/M phase. tandfonline.com A critical aspect of SAR studies is to identify the specific structural features, or pharmacophores, responsible for these biological activities.

To date, detailed studies correlating specific structural modifications of this compound with changes in its biological activity are not available in published literature. Consequently, a data table illustrating the effects of various analogs on cytotoxic activity cannot be constructed at this time. The parent compound, this compound, was shown to have a higher antitumor bioactivity than many existing antitumor drugs in in-vitro tests on the human non-small lung cancer H446 cell line. tandfonline.com

| Compound | Structural Modification | Cell Line | Cytotoxicity (IC50) |

| This compound | - | H446 | Data Not Quantified in a comparable format |

| This compound | - | L02 (normal human liver) | 286 µg/mL tandfonline.com |

Further research is required to populate this table with data from this compound analogs.

Computational Chemistry Approaches in this compound SAR Elucidation

Computational chemistry offers powerful tools for elucidating the SAR of complex molecules like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations could provide significant insights into how the structural features of this compound analogs influence their biological activity.

However, a review of the current scientific literature reveals a lack of published studies that have applied these computational methods specifically to the this compound scaffold. Such studies would be invaluable in predicting the activity of hypothetical derivatives and guiding the synthetic efforts toward the most promising candidates.

Application of Ligand-Based and Structure-Based Drug Design Principles to this compound Scaffolds

Both ligand-based and structure-based drug design are critical methodologies in modern medicinal chemistry. In the context of this compound:

Ligand-Based Drug Design: This approach would involve analyzing the three-dimensional structure of this compound to develop a pharmacophore model. This model would define the essential steric and electronic features required for its antitumor activity. New analogs could then be designed to fit this pharmacophoric model.

Structure-Based Drug Design: This strategy is contingent on identifying the specific biological target of this compound. Once the target protein is known and its three-dimensional structure is determined (e.g., through X-ray crystallography or NMR spectroscopy), computational docking studies could be employed to understand the binding interactions between this compound and its target. This information would be instrumental in designing derivatives with improved binding affinity and selectivity.

Currently, the specific molecular target of this compound has not been reported in the literature, which limits the application of structure-based design approaches. Future research in this area will be crucial for the rational development of next-generation this compound-based therapeutics.

Molecular Mechanism of Action and Biochemical Pathway Perturbation by Phoxalone

Identification and Validation of Direct Molecular Targets of Phoxalone

Identifying the direct molecular targets of a compound like this compound is a fundamental step in understanding its mechanism of action. Several approaches are employed for this purpose, ranging from experimental techniques to computational predictions.

Chemical Proteomics and Affinity-Based Protein Profiling (ABPP) for Target Deconvolution

Chemical proteomics, particularly Activity-Based Protein Profiling (ABPP), is a powerful technique used to identify the protein targets of small molecules within a biological system. mdpi.commtoz-biolabs.comnih.gov ABPP utilizes chemical probes that are designed to interact with specific protein active sites, allowing for their selective labeling, enrichment, and identification, often through mass spectrometry. mdpi.commtoz-biolabs.comresearchgate.net This approach can reveal both on-target and off-target interactions, providing a comprehensive view of a compound's engagement with the proteome. mdpi.com The workflow typically involves designing and synthesizing probes, capturing and separating targets using affinity chromatography, and identifying the targets using mass spectrometry. mdpi.com ABPP can be used to study the activity states of proteins and elucidate the mechanisms of drug action. mtoz-biolabs.comnih.gov

In Silico and Machine Learning Approaches for this compound Target Prediction

Computational methods, including in silico and machine learning approaches, play an increasingly important role in predicting potential molecular targets of compounds like this compound. These methods leverage existing biological and chemical data to infer interactions between a compound and various proteins or pathways. While the provided search results discuss in silico metabolic modeling and target prediction in a general context or for other compounds biorxiv.orgpku.edu.cn, specific applications of these methods for this compound target prediction were not detailed. However, these approaches generally involve analyzing the chemical structure of the compound, comparing it to known ligands and their targets, and using machine learning algorithms trained on large datasets of compound-target interactions to predict potential binding partners.

Genetic Screens and Functional Knockout Studies for Target Elucidation

Genetic screens and functional knockout studies are valuable tools for validating predicted targets and identifying proteins or pathways that are essential for a compound's activity. By systematically altering gene expression (e.g., through knockdown or knockout) and observing the effect on cellular responses to this compound, researchers can infer the involvement of specific genes and their protein products in the compound's mechanism. The search results discuss genetic perturbations and their effects on gene expression and metabolic pathways in a broader context biorxiv.org, and functional knockout studies related to components of the NADPH oxidase complex like p40phox embopress.org. While direct studies using genetic screens or knockout studies specifically for this compound target elucidation were not found in the provided snippets, this remains a standard approach in chemical biology to confirm the functional relevance of predicted or putative targets.

Elucidation of Downstream Signaling Pathways and Cellular Networks Affected by this compound

Beyond direct target binding, this compound's effects are mediated through the perturbation of downstream signaling pathways and cellular networks. This involves understanding how initial interactions trigger a cascade of events within the cell.

Perturbation of Key Metabolic Pathways by this compound

Compounds can exert their biological effects by altering key metabolic pathways. This can involve inhibiting or activating enzymes, affecting transporter activity, or modulating the flux of metabolites. The search results highlight the importance of metabolic pathways in various biological processes and diseases nih.govnih.govdiva-portal.org. For example, alterations in glucose metabolism, glycolysis, gluconeogenesis, the pentose (B10789219) phosphate (B84403) pathway, and iron metabolism have been identified as significant in certain conditions nih.govnih.gov. While the provided information discusses metabolic perturbations in the context of other compounds or diseases biorxiv.orgnih.govnih.govdiva-portal.org, specific details on how this compound perturbs particular metabolic pathways were not explicitly found. However, given that this compound is derived from myxobacteria known to produce diverse bioactive metabolites brieflands.comwho.int, it is plausible that it could interfere with metabolic processes essential for cell survival or proliferation.

This compound Interactions with Specific Enzymatic Systems and Transporters

Interactions with specific enzymatic systems and transporters can significantly influence a compound's activity and its impact on cellular function. Enzymes catalyze biochemical reactions, and their modulation by a compound can directly affect metabolic flux and signaling cascades. Transporters regulate the movement of molecules across cell membranes, influencing the intracellular concentration of the compound itself or essential metabolites and ions. The search results mention interactions with enzymatic systems like NADPH oxidases (specifically the phox proteins like p40phox, p47phox, p67phox, and the catalytic subunit gp91phox/NOX2) and cytochrome P450 enzymes uni-saarland.deembopress.orgnih.govresearchgate.netnih.govnih.govpsu.edumdpi.comnih.govmdpi.comimrpress.comaai.orgnih.govmdpi.comdntb.gov.uaresearchgate.netnih.govbiorxiv.orgahajournals.orgnih.govnih.govxiahepublishing.com. This compound's potential interaction with such systems could underlie its reported biological activities. For instance, the NADPH oxidase complex is a key producer of reactive oxygen species (ROS) and plays a role in immune responses and cell signaling embopress.orgnih.govresearchgate.netnih.govpsu.edumdpi.commdpi.comaai.orgnih.govmdpi.combiorxiv.org. Modulating the activity of this complex could have significant cellular consequences. Interactions with transporters can affect a compound's uptake, efflux, and distribution within the body and at the cellular level nih.gov. While specific details on this compound's direct interactions with transporters were not found in the provided snippets, this remains a relevant area of investigation for understanding its pharmacokinetics and cellular entry/exit mechanisms.

Biochemical and Biophysical Characterization of this compound-Target Interactions

The investigation into how this compound exerts its biological effects necessitates detailed biochemical and biophysical studies to characterize its interactions with potential molecular targets. These studies aim to identify the specific proteins or other biomolecules that this compound binds to, quantify the strength and kinetics of these interactions, and understand the functional consequences of binding.

Biochemical characterization techniques are essential for determining if this compound interacts with enzymes and, if so, characterizing the nature of this interaction (e.g., inhibition, activation) and its kinetics. Enzyme inhibition studies, for instance, involve measuring enzyme activity in the presence of varying concentrations of the compound and substrate to determine parameters such as inhibition constants (Ki) and the mode of inhibition (competitive, non-competitive, uncompetitive) americanpeptidesociety.orgarxiv.orgresearchgate.netdrughunter.com. These studies often utilize spectrophotometric or fluorescence-based assays to monitor reaction rates scielo.bramericanpeptidesociety.org.

Biophysical methods provide complementary information by directly measuring the binding event between this compound and its target molecule. Techniques such as Isothermal Titration Calorimetry (ITC) can quantify the thermodynamics of binding, including the binding constant (KD), enthalpy change (ΔH), and entropy change (ΔS) mdpi.com. Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) can provide real-time data on binding kinetics, yielding association (kon) and dissociation (koff) rate constants, from which the binding constant can also be calculated mdpi.comfrontiersin.org. Microscale Thermophoresis (MST) is another technique used to assess binding affinity by detecting changes in the thermophoretic movement of a target molecule upon ligand binding mdpi.com.

While this compound has been reported to induce apoptosis in H446 tumor cells and exhibits cytotoxic effects jst.go.jp, detailed, publicly available research findings specifically describing the biochemical and biophysical characterization of this compound's direct molecular targets and their interactions, including quantitative data tables from techniques like ITC, SPR, or enzyme kinetics studies, were not extensively found in the conducted search. Research in this area would typically involve identifying candidate target proteins through various methods and then applying the aforementioned biochemical and biophysical techniques to confirm and characterize the interactions.

Illustrative examples of the types of data that would be generated in such studies are shown in the hypothetical tables below. These tables represent typical outputs from enzyme inhibition assays and binding experiments, demonstrating the kind of quantitative data required for a thorough characterization of compound-target interactions.

Illustrative Data Table 1: Hypothetical Enzyme Inhibition Data for this compound

| This compound Concentration (µM) | Enzyme Activity (% of Control) |

| 0 | 100 |

| 0.1 | 95 |

| 0.5 | 80 |

| 1.0 | 60 |

| 5.0 | 20 |

| 10.0 | 5 |

Illustrative Data Table 2: Hypothetical Binding Affinity Data for this compound and Target Protein X (Determined by ITC)

| Parameter | Value |

| KD | 50 nM |

| ΔH | -15 kcal/mol |

| ΔS | 10 cal/mol/K |

| Stoichiometry | 1:1 (Target Protein X : this compound) |

These illustrative tables highlight the quantitative nature of biochemical and biophysical characterization, which is essential for understanding the potency and mechanism of this compound's interaction with its molecular targets. Future research efforts focusing on the identification and detailed characterization of these interactions will provide valuable insights into the precise pathways perturbed by this compound and its potential therapeutic applications.

Advanced Analytical and Bioanalytical Techniques in Phoxalone Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

High-resolution mass spectrometry (HRMS) plays a vital role in the detailed analysis of proteins and related molecules within the context of phox research. This technique offers high accuracy in mass measurements, enabling precise identification and characterization of proteins, peptides, and potentially associated metabolites or reaction products. In studies involving phox proteins, mass spectrometry has been utilized for applications such as peptide sequence analysis and identification of phosphorylation sites, which are critical post-translational modifications regulating phox protein activity uniprot.org. Matrix-assisted laser desorption/ionization–mass spectrometry (MALDI-MS) has been employed for peptide analysis uniprot.org. While direct metabolite profiling specifically linked to "Phoxalone" is not described in the search results, HRMS techniques, including rapid liquid chromatography/mass spectrometry (LC/MS)-based assays, are broadly used in screening for potential substrates and inhibitors of enzymes like cytochrome P450 enzymes found in organisms that might also produce bioactive compounds rcsb.org. This suggests the potential applicability of HRMS in identifying metabolites linked to the enzymatic activity regulated by phox proteins or in monitoring reactions catalyzed by the NADPH oxidase complex.

Flow Cytometry for Quantitative Cellular Phenotyping in Phox Studies

Flow cytometry is an indispensable tool for the quantitative analysis of cellular populations and the assessment of protein expression and activity at the single-cell level in phox research. This technique allows for the measurement of various cellular parameters, including the detection of specific protein subunits like gp91phox (NOX2) on the cell surface or within different cellular compartments uniprot.org. Flow cytometry is also widely used to measure intracellular ROS levels, a primary function of the NADPH oxidase complex, using redox-sensitive dyes such as DCFH-DA wikipedia.orgcellsignal.com. Studies have employed flow cytometry to monitor gp91phox expression in transduced cells to confirm the absence or presence of the protein and correlate it with superoxide (B77818) production levels uniprot.org. It is also used to assess transfection efficiency in cell lines used to study NADPH oxidase activity jax.org. Furthermore, flow cytometry can be applied for apoptosis testing, which can be a downstream effect of dysregulated ROS production by the NADPH oxidase complex cellsignal.com.

Advanced Chromatographic Methods (e.g., HPLC, LC/MS) for Phox Purity Assessment and Identification

Advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS), are essential for the purification, separation, assessment of purity, and identification of phox proteins and related molecules. HPLC has been used for peptide sequence analysis of phox components like p47phox uniprot.org. LC/MS-based assays are recognized as feasible and simple methods for in vitro screening in enzyme research, including studies potentially related to oxidases rcsb.org. These methods enable researchers to separate complex mixtures of proteins or peptides, allowing for the isolation of specific phox subunits for further analysis or functional studies. Purity assessment of recombinant phox proteins or isolated native proteins is crucial for ensuring the reliability of biochemical and functional experiments uniprot.orgelabscience.com. LC/MS provides the added capability of mass-based detection, facilitating the identification and characterization of separated components.

Interdisciplinary Perspectives and Future Research Directions for Phoxalone

Integration of Phoxalone Research into Systems Chemical Biology Frameworks

Systems chemical biology seeks to understand biological systems by using small molecules to perturb and analyze cellular processes on a global scale. umd.edumpg.de Integrating this compound research into this framework could provide a comprehensive understanding of its mechanism of action and its effects on cellular networks. By using this compound as a chemical probe, researchers can investigate its interactions with various biomolecules, including proteins, nucleic acids, and lipids, within living cells. mpg.demdpi.com Techniques such as proteomics, metabolomics, and transcriptomics can be employed to profile the cellular response to this compound treatment, revealing affected pathways and potential off-target effects. umd.edumpg.de This systems-level approach can help to elucidate the complex interplay of molecular events triggered by this compound, moving beyond the identification of a single target to understanding its broader impact on cellular physiology. umd.edu

Exploration of Undiscovered Biological Activities and Novel Therapeutic Modalities for this compound

While this compound has shown anti-tumor activity, its full spectrum of biological activities may extend beyond this initial finding. nih.gov Myxobacteria, the source of this compound, are known producers of a diverse array of bioactive secondary metabolites, suggesting the potential for other activities. brieflands.comwho.int Future research should explore other potential therapeutic modalities for this compound. This could involve screening for activity against different classes of pathogens, such as bacteria, fungi, or viruses. jsmrs.jp Furthermore, investigating its effects on other disease models, such as inflammatory conditions or neurological disorders, could reveal novel therapeutic applications. researchgate.netmiami.edunih.gov For example, given its macrolide structure, exploring potential immunomodulatory effects could be a fruitful avenue. Detailed research findings on its anti-tumor activity against specific cell lines, such as B16, Bel7402, H446, MCF-7, and SGC7901, with reported IC50 values, provide a starting point for understanding its potency and selectivity against cancer cells. nih.gov

| Cell Line | IC50 (µg/ml) |

| B16 | 0.24 |

| Bel7402 | 6.9 |

| H446 | 10.3 |

| MCF-7 | 0.98 |

| SGC7901 | 4 |

| L02 (normal human liver cells) | 286 (24 h) |

Table 1: In vitro anti-tumor activity of this compound against various cell lines. nih.gov

A cytotoxic bioactivity study on the H446 cell line in vitro suggested that this compound arrested mitosis in the G2/M phase. nih.gov

Design and Synthesis of this compound-Based Chemical Probes for Biological Research Applications

The development of chemical probes based on the this compound structure can provide valuable tools for dissecting biological processes. mdpi.com Chemical probes are small molecules designed to interact with specific biological targets, allowing researchers to study protein function and cellular pathways. mdpi.commdpi.com By modifying the structure of this compound, researchers can synthesize probes with enhanced selectivity, altered activity, or appended tags for visualization or isolation of binding partners. mdpi.commdpi.comrsc.org These probes can be used to identify the direct molecular targets of this compound, map its binding sites, and study its cellular distribution. mdpi.commdpi.com For instance, attaching a fluorescent tag to a this compound analog could enable live-cell imaging to track its localization and movement within the cell. rsc.orgljmu.ac.uk Similarly, incorporating a photoaffinity label could allow for covalent cross-linking to its binding partners, facilitating their identification through pull-down experiments and mass spectrometry. mdpi.comljmu.ac.uk The design and synthesis of such probes are crucial for gaining deeper insights into the molecular mechanisms underlying this compound's biological activities. mdpi.commdpi.com

Identification of Research Gaps and Future Methodological Advancements in this compound Studies

Despite the initial findings on this compound's anti-tumor activity, several research gaps remain. A significant gap lies in fully elucidating its precise molecular target(s) and detailed mechanism of action at the cellular and molecular levels. While cell cycle arrest in G2/M phase has been observed, the specific proteins or pathways involved in this arrest are not fully understood. nih.gov Furthermore, the in vivo efficacy and pharmacokinetic properties of this compound have not been extensively reported in the provided search results, representing a crucial area for future investigation. Methodological advancements are needed to overcome challenges associated with studying natural products like this compound, which may include limited availability from natural sources and potential complexity in synthesis. Developing efficient synthetic routes or fermentation optimization strategies could address the supply issue. uni-saarland.de Applying advanced chemical biology techniques, such as activity-based protein profiling and CRISPR-Cas9 gene editing, can help identify targets and validate their roles in this compound's activity. helmholtz-munich.de Furthermore, utilizing advanced imaging techniques and single-cell analysis can provide higher-resolution insights into its cellular effects. Addressing these gaps and employing advanced methodologies will be essential for advancing this compound research and realizing its potential.

Q & A

Q. How should researchers address ethical challenges in preclinical studies involving this compound, particularly regarding animal welfare and data transparency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.